molecular formula C22H29BrN2O3S B1240737 Eletriptan hydrobromide monohydrate CAS No. 273211-28-2

Eletriptan hydrobromide monohydrate

Cat. No.: B1240737
CAS No.: 273211-28-2
M. Wt: 481.4 g/mol
InChI Key: BORDVONYOHPTGR-JQDLGSOUSA-N
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Description

Eletriptan hydrobromide monohydrate is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in alleviating migraine symptoms by targeting specific serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several key steps. One common method includes the reduction of 3-(®-1-methylpyrrolidin-2-yl)methyl)-5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole in the presence of a metal catalyst to produce the desired product, which is then converted to the hydrobromide salt . Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid such as methane sulfonic acid is a typical reaction condition .

Industrial Production Methods: Industrial production of eletriptan hydrobromide monohydrate follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: Eletriptan hydrobromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates and derivatives of eletriptan hydrobromide, which can be further processed to obtain the final active pharmaceutical ingredient .

Scientific Research Applications

Eletriptan hydrobromide monohydrate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of Eletriptan Hydrobromide Monohydrate: this compound is unique due to its higher lipophilicity, which allows for quicker absorption and onset of action compared to other triptans. It also has a favorable side effect profile and is effective in reducing the symptoms of migraines more efficiently .

Properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDVONYOHPTGR-JQDLGSOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273211-28-2
Record name Eletriptan hydrobromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELETRIPTAN HYDROBROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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